molecular formula C17H25N3O4 B577695 tert-Butyl 4-(((2-nitrophenyl)amino)methyl)piperidine-1-carboxylate CAS No. 1233953-16-6

tert-Butyl 4-(((2-nitrophenyl)amino)methyl)piperidine-1-carboxylate

Cat. No.: B577695
CAS No.: 1233953-16-6
M. Wt: 335.404
InChI Key: BGFDSDCKGQMHOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 4-(((2-nitrophenyl)amino)methyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C17H25N3O4 . It has an average mass of 335.398 Da and a monoisotopic mass of 335.184509 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring attached to a tert-butyl carboxylate group and a 2-nitrophenylamino)methyl group .

Scientific Research Applications

  • Synthesis of Biologically Active Benzimidazole Compounds: The related compound tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate is synthesized as an important intermediate for benzimidazole compounds, which are known for their biological activity (Liu Ya-hu, 2010).

  • Key Intermediate in Vandetanib Synthesis: A similar compound, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, serves as a key intermediate in the synthesis of Vandetanib, a medication used for the treatment of certain types of cancer (Min Wang, Wenhui Wang, Qidong Tang, Shan Xu, 2015).

  • Crystallographic and Conformational Analysis: Tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, a closely related compound, has been studied for its molecular structure and conformations using crystallographic and density functional theory calculations (Zhi-Ping Yang, Xiangzhi Cai, Junjiang Chen, Yuan Shi, Pengyue Huang, H. Chai, Chunshen Zhao, 2021).

  • Crizotinib Intermediate Synthesis: Another similar compound, Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, is an important intermediate in the synthesis of Crizotinib, which is used in cancer treatment (D. Kong, Yuxing Zhang, Tongsheng Xu, Yuanzhang Zhou, Pengwu Zheng, Shan Xu, 2016).

  • Intermediate for Small Molecule Anticancer Drugs: Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another related compound, is used as an intermediate for various small molecule anticancer drugs (Binliang Zhang, K. Ye, Shan Xu, Tongsheng Xu, 2018).

  • Omisertinib Intermediate Synthesis: Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, closely related to the queried compound, is an important intermediate in the synthesis of Omisertinib, a drug used for treating certain types of lung cancer (Bingbing Zhao, Yuping Guo, Z. Lan, Shan Xu, 2017).

Mechanism of Action

Target of Action

Tert-Butyl 4-(((2-nitrophenyl)amino)methyl)piperidine-1-carboxylate is a compound used as an intermediate in the manufacture of fentanyl and its analogues . Fentanyl is a potent synthetic opioid that is used as a pain medication and together with other medications for anesthesia .

Mode of Action

The compound interacts with its targets, which are primarily opioid receptors in the brain. Opioid receptors are a group of inhibitory G protein-coupled receptors with opioids as ligands . The interaction of the compound with these receptors results in changes in the perception of pain in the body .

Biochemical Pathways

The compound affects the opioid receptor pathways. When the compound binds to these receptors, it inhibits the release of a variety of neurotransmitters, thereby reducing the perception of pain . The downstream effects of this include analgesia, drowsiness, change in mood, and respiratory depression .

Pharmacokinetics

Fentanyl is known to be highly lipophilic, which allows it to rapidly cross the blood-brain barrier and exert its effects .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with opioid receptors. This interaction leads to a decrease in the release of neurotransmitters, resulting in a reduction in the perception of pain . Other effects can include drowsiness, changes in mood, and in high doses, respiratory depression .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These can include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature. For example, extreme pH values could potentially affect the stability of the compound. Additionally, the presence of other substances could potentially affect the compound’s efficacy by competing for the same binding sites .

Properties

IUPAC Name

tert-butyl 4-[(2-nitroanilino)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-17(2,3)24-16(21)19-10-8-13(9-11-19)12-18-14-6-4-5-7-15(14)20(22)23/h4-7,13,18H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFDSDCKGQMHOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693170
Record name tert-Butyl 4-[(2-nitroanilino)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233953-16-6
Record name tert-Butyl 4-[(2-nitroanilino)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.